Home > Products > Screening Compounds P50921 > 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone - 1705560-63-9

2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Catalog Number: EVT-2997445
CAS Number: 1705560-63-9
Molecular Formula: C20H19F2N5O2
Molecular Weight: 399.402
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. [ [], [], [], [] ]. They are commonly found as pharmacophores in various drugs and drug candidates. The compound "2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone" belongs to this class, containing a 1,2,4-oxadiazole ring system. Its structure also includes a piperidine ring and a pyrazine ring, both known for their presence in bioactive molecules.

Synthesis Analysis

Although the specific synthesis of "2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone" is not described in the provided papers, several articles outline methods for synthesizing related oxadiazole and piperidine derivatives. [ [], [], [], [] ]. Common synthetic approaches for 1,2,4-oxadiazoles involve the cyclization of acylhydrazides with various reagents. The synthesis of piperidine derivatives often relies on nucleophilic substitution reactions and ring-closing strategies.

Molecular Structure Analysis

The structure of "2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone" suggests potential for intermolecular interactions through hydrogen bonding and pi-pi stacking due to the presence of electronegative atoms and aromatic rings. Further analysis using computational methods like density functional theory (DFT) [ [] ] could provide insights into its conformational stability, electronic properties, and potential interactions with biological targets.

Mechanism of Action

Several papers discuss the mechanisms of action for related compounds, highlighting how structural features influence their biological activities. For example, "ADX47273", an mGlu5 PAM containing a piperidine and oxadiazole moiety, demonstrates antipsychotic and procognitive activities by enhancing N-methyl-d-aspartate receptor function. [ [] ] Another paper describes the antifungal activity of fluconazole, which also contains a 1,2,4-triazole and a difluorophenyl group, attributed to its ability to inhibit fungal cytochrome P-450 sterol C-14 alpha-demethylation. [ [] ] These examples underscore how variations in structure can lead to diverse mechanisms and therapeutic applications.

Physical and Chemical Properties Analysis

Oxadiazole derivatives are known for their relatively high stability and lipophilicity, which can influence their bioavailability and pharmacokinetic properties. [ [] ] The presence of fluorine atoms in "2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone" could further enhance these characteristics. Experimental and computational methods like logP determination and molecular dynamics simulations could be used to assess its specific physical and chemical properties. [ [] ]

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-d-aspartate receptor function and shows preclinical antipsychotic-like and procognitive activities. In vitro, ADX47273 increases the response to glutamate in cells expressing mGlu5 and shifts the glutamate response curve to the left. In vivo, it increases extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex. ADX47273 also reduces conditioned avoidance responding in rats, decreases apomorphine-induced climbing in mice, and blocks phencyclidine, apomorphine, and amphetamine-induced locomotor activities. Additionally, it improves novel object recognition and reduces impulsivity in rats.

2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)

Compound Description: Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol) is a widely used antifungal drug that is effective against invasive infections. It is known to coordinate to metal ions through its nitrogen and oxygen atoms, making it a potential building block for coordination polymers.

(2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol

Compound Description: (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its stereoisomers are antifungal compounds synthesized from optically active oxiranes. The (2R,3R) enantiomer exhibits particularly potent antifungal activity both in vitro and in vivo.

1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

Compound Description: TAK-456 (1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone) is a potent antifungal agent that has undergone clinical trials. Studies have shown that its three stereoisomers and identified metabolites possess significantly weaker antifungal activity compared to TAK-456.

((3S,5R)‐5‐((1H‐1,2,4‐triazol‐1‐yl)methyl)‐5‐(2,4‐difluorophenyl)tetrahydrofuran‐3‐yl)methyl‐4‐methylbenzenesulfonate

Compound Description: ((3S,5R)‐5‐((1H‐1,2,4‐triazol‐1‐yl)methyl)‐5‐(2,4‐difluorophenyl)tetrahydrofuran‐3‐yl)methyl‐4‐methylbenzenesulfonate is a genotoxic impurity identified in the antifungal drug Posaconazole. This sulfonate ester is a potent mutagen that necessitates stringent control during pharmaceutical development.

(2S,3S)‐3‐ (4‐(4‐(4‐(4‐(((3R,5R)‐5‐((1H‐1,2,4‐triazol‐1‐yl)methyl)‐5‐(2,4‐difluorophenyl)tetrahydrofuran‐3‐yl)methoxy)phenyl)piperazin‐1‐yl)phenyl)‐5‐oxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐1‐yl)pentan‐2‐yl‐4‐methylbenzenesulfonate

Compound Description: (2S,3S)‐3‐(4‐(4‐(4‐(4‐(((3R,5R)‐5‐((1H‐1,2,4‐triazol‐1‐yl)methyl)‐5‐(2,4‐difluorophenyl)tetrahydrofuran‐3‐yl)methoxy)phenyl)piperazin‐1‐yl)phenyl)‐5‐oxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐1‐yl)pentan‐2‐yl‐4‐methylbenzenesulfonate is another genotoxic sulfonate ester impurity found in Posaconazole. Like its counterpart mentioned above, it exhibits strong mutagenic properties and requires careful monitoring during drug development.

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4 amine (CYM-53093, BTRX-335140)

Compound Description: CYM-53093 (BTRX-335140) is a potent and selective kappa opioid receptor (KOR) antagonist with a favorable in vitro ADMET profile, good in vivo pharmacokinetic properties, and medication-like duration of action. It has demonstrated efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice. It shows a broad selectivity profile against various off-target proteins and is currently undergoing phase 1 clinical trials for neuropsychiatric disorders.

(5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐ylphenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxyphenyl)‐[1,2,4]oxadiazol‐3‐yl]pyrrolidin‐1‐yl}methanone (Compound 51)

Compound Description: Compound 51 is a potent, brain-penetrating dual orexin receptor antagonist (DORA) with in vivo efficacy comparable to Suvorexant in rats. Its development involved overcoming challenges related to chemical instability, CYP3A4 inhibition, and limited brain penetration. Structural modifications targeting the piperidine scaffold were crucial in enhancing its potency at the orexin 2 receptor.

4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (Compound 9, V-0219)

Compound Description: Compound 9 (V-0219) is a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It enhances GLP-1R stimulation, displays subnanomolar potency in potentiating insulin secretion, and exhibits minimal off-target activity. In vivo, compound 9 effectively reduces food intake and improves glucose handling in both normal and diabetic rodents. The (S)-enantiomer of compound 9 ( (S)-9) demonstrates oral efficacy in animal models.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a GABAA receptor modulator that exhibits functional selectivity for non-α1 GABAA receptors. In a precipitated withdrawal assay using the inverse agonist N-methyl-β-carboline-3-carboxamide (FG-7142), L-838,417 did not induce seizures in mice, indicating a lower propensity for physical dependence compared to non-selective full efficacy benzodiazepines.

Properties

CAS Number

1705560-63-9

Product Name

2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone

Molecular Formula

C20H19F2N5O2

Molecular Weight

399.402

InChI

InChI=1S/C20H19F2N5O2/c21-15-4-3-14(16(22)10-15)9-19(28)27-7-1-2-13(12-27)8-18-25-20(26-29-18)17-11-23-5-6-24-17/h3-6,10-11,13H,1-2,7-9,12H2

InChI Key

CMMPFWSQGVAFSS-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4=NC=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.